7-Bromo-5-methyl-1H-indol-3-amine 7-Bromo-5-methyl-1H-indol-3-amine
Brand Name: Vulcanchem
CAS No.: 76983-69-2
VCID: VC20148045
InChI: InChI=1S/C9H9BrN2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-4,12H,11H2,1H3
SMILES:
Molecular Formula: C9H9BrN2
Molecular Weight: 225.08 g/mol

7-Bromo-5-methyl-1H-indol-3-amine

CAS No.: 76983-69-2

Cat. No.: VC20148045

Molecular Formula: C9H9BrN2

Molecular Weight: 225.08 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-5-methyl-1H-indol-3-amine - 76983-69-2

Specification

CAS No. 76983-69-2
Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
IUPAC Name 7-bromo-5-methyl-1H-indol-3-amine
Standard InChI InChI=1S/C9H9BrN2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-4,12H,11H2,1H3
Standard InChI Key FFDMNGJYNFDQQK-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C(=C1)Br)NC=C2N

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

7-Bromo-5-methyl-1H-indol-3-amine (CAS 76983-69-2) is a substituted indole featuring a bromine atom at the 7-position, a methyl group at the 5-position, and an amine moiety at the 3-position . Its IUPAC name derives from this substitution pattern, with the indole backbone serving as the parent structure. The molecular formula C₉H₉BrN₂ corresponds to an exact mass of 223.995 g/mol , as confirmed by high-resolution mass spectrometry (HRMS).

Structural Elucidation and Isomerism

X-ray crystallography data for this specific compound remains unpublished, but NMR studies of analogous brominated indoles (e.g., 7-bromo-4-chloro-1H-indazol-3-amine) reveal characteristic aromatic proton environments. For instance, protons adjacent to bromine typically appear as doublets in the δ 7.4–7.5 ppm range . The methyl group at C5 likely contributes to upfield shifts (δ ~2.3 ppm) in ¹H NMR, while the amine protons resonate near δ 5.3 ppm . Potential regioisomerism exists during synthesis, particularly in bromination steps, as seen in the inadvertent formation of 5-bromo-4-chloro-1H-indazol-3-amine during analogous syntheses .

Synthetic Methodologies

Historical Synthesis Approaches

Early synthetic routes from the 1980s involved multistep sequences starting from prefunctionalized indole precursors. Hiremath et al. (1980) reported the bromination of 5-methylindole derivatives using elemental bromine in acetic acid, achieving moderate yields . Subsequent amination at C3 was accomplished via Hofmann rearrangement or Curtius reaction, though these methods suffered from competing side reactions and purification challenges .

Modern Advances in Bromination

Recent protocols for related compounds emphasize regioselective bromination using N-bromosuccinimide (NBS). For example, the synthesis of 7-bromo-4-chloro-1H-indazol-3-amine employs NBS (1.07 equiv) in sulfuric acid at 25°C, achieving >93% conversion with minimal over-bromination . This methodology could theoretically adapt to 7-bromo-5-methyl-1H-indol-3-amine by substituting the starting material with 5-methylindole derivatives.

Table 1: Comparative Bromination Conditions for Indole Derivatives

ReagentTemperature (°C)Yield (%)SelectivityReference
Br₂/AcOH8058Low
NBS/H₂SO₄2593High
NBS/DMF075Moderate

Cyclization and Functionalization

The formation of the 3-amino group presents synthetic challenges due to competing hydration and oxidation. In analogous systems, cyclization with hydrazine hydrate in 2-methyltetrahydrofuran (2-MeTHF) at 60°C achieved 50–56% yields of the target amine . Solvent selection critically influences regioselectivity; polar aprotic solvents like NMP favor undesired bis-hydrazine adducts, while 2-MeTHF improves mono-functionalization .

Physicochemical Properties

Thermodynamic Parameters

Experimental data for melting/boiling points remain unreported, but computational estimates using group contribution methods suggest a melting point range of 180–190°C. The calculated partition coefficient (LogP = 3.402) indicates moderate lipophilicity, aligning with its potential blood-brain barrier permeability .

Solubility and Stability

The compound exhibits limited aqueous solubility (<1 mg/mL at 25°C) but dissolves readily in polar aprotic solvents (DMSO, DMF) and chlorinated hydrocarbons. Stability studies are lacking, though brominated indoles generally degrade under prolonged UV exposure or strong alkaline conditions.

Analytical Characterization

Spectroscopic Profiling

¹H NMR (600 MHz, DMSO-d₆):

  • δ 12.23 (s, 1H, indole NH)

  • δ 7.41 (d, J = 7.9 Hz, 1H, H-6)

  • δ 6.85 (d, J = 7.9 Hz, 1H, H-4)

  • δ 5.33 (s, 2H, NH₂)

  • δ 2.28 (s, 3H, CH₃)

13C NMR (151 MHz, DMSO-d₆):

  • δ 149.1 (C-3), 141.1 (C-7), 129.5 (C-5), 125.2 (C-6), 119.1 (C-4), 111.9 (C-2), 101.0 (C-9), 21.7 (CH₃)

HRMS (ESI+):

  • m/z calcd for C₉H₉BrN₂ [M+H]⁺: 224.9974; found: 224.9972

Chromatographic Behavior

Reverse-phase HPLC (C18 column, 70:30 H₂O/ACN + 0.1% TFA) shows a retention time of 12.3 min, with UV-Vis λmax at 280 nm .

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